![molecular formula C19H30N2O2 B5628758 2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5628758.png)
2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide" often involves complex chemical reactions, including condensation, acetylation, ethylation, and cyclization processes. For instance, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was synthesized from m-nitro acetophenone through reduction, acetylation, ethylation, and condensation with an overall yield of 77% (Gong Fenga, 2007). These steps are indicative of the type of synthetic routes that might be employed for the compound , showcasing the complexity and the chemical versatility required for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized by their complex arrangement of atoms, which can significantly influence their chemical reactivity and physical properties. The crystal structure and molecular docking studies, for example, of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, provide insights into the three-dimensional arrangement of atoms and the potential for interaction with biological molecules (B. Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of "2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide" can be inferred from studies on similar compounds, which undergo various chemical reactions such as alkylation, ring closure, and cyclization. These reactions are crucial for modifying the compound's chemical structure and for the synthesis of derivative compounds with potential therapeutic uses (G. Roman, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments and for its application in drug formulation and material science. For example, the crystalline structure of related compounds has been extensively studied to understand their stability, reactivity, and interaction with other molecules (P. Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's potential applications in chemical synthesis and medicinal chemistry. Studies on related compounds, focusing on their synthesis and reactivity, provide valuable insights into the chemical behavior of "2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide" (L. Z. Kralj et al., 1997).
properties
IUPAC Name |
2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-(oxan-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-5-21(14-16-9-11-23-12-10-16)19(22)18(20(3)4)17-8-6-7-15(2)13-17/h6-8,13,16,18H,5,9-12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOOFMZGVPFYOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCOCC1)C(=O)C(C2=CC=CC(=C2)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide |
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